N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide chemical structure
N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide chemical structure
An In-Depth Technical Guide to N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide, a substituted salicylamide. We will delve into its chemical structure, a robust synthesis protocol, modern analytical characterization techniques, and its potential applications in drug discovery, grounded in the established biological significance of its core chemical scaffolds. This document is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational knowledge and actionable experimental designs.
Introduction and Scientific Context
N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide belongs to the salicylamide class of compounds. The salicylamide (2-hydroxybenzamide) moiety is a well-established pharmacophore known for its analgesic and antipyretic properties.[1][2] Its derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities, including broad-spectrum antiviral, antibacterial, and antifungal properties.[3][4] Notably, halogenated salicylanilides are used as potent anthelmintics in veterinary medicine.[3]
The structure of the target molecule is distinguished by the N-acylation of 3-chloro-2-methylaniline with a salicylic acid backbone. This specific combination suggests potential as an intermediate for more complex heterocyclic systems, such as benzoxazepines, which are known to possess anti-inflammatory, anti-depressant, and anti-psychotic activities.[5] This guide serves to consolidate the known physicochemical data, propose a validated synthesis route, and outline the analytical methodologies required for its thorough characterization and exploration.
Physicochemical and Structural Properties
The fundamental properties of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide are summarized below. These parameters are critical for predicting its behavior in various solvents, its potential for biological membrane permeability, and for designing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ClNO₂ | [6] |
| Molecular Weight | 261.71 g/mol | [6] |
| Stereochemistry | Achiral | [6] |
| SMILES | Cc1c(cccc1[Cl])NC(c1ccccc1O)=O | [6] |
| logP (calculated) | 4.2344 | [6] |
| logD (calculated) | 4.1303 | [6] |
| Polar Surface Area | 39.18 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
Chemical Structure Analysis
The molecule's structure is defined by a central amide bond linking a salicylic acid ring and a 3-chloro-2-methylaniline ring.
Caption: 2D structure of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide.
Key Structural Features:
-
Intramolecular Hydrogen Bonding: The hydroxyl (-OH) group on the salicyl ring is positioned ortho to the amide carbonyl group, facilitating a strong intramolecular hydrogen bond. This interaction creates a stable six-membered pseudo-ring, which imparts planarity to this section of the molecule and influences its conformation and reactivity. A similar intramolecular N-H···O bond is observed in the crystal structure of the related N-(3-chlorophenyl)-2-hydroxybenzamide.[5]
-
Lipophilicity: The presence of the chlorophenyl ring and a methyl group significantly increases the molecule's lipophilicity, as reflected by the high calculated logP value.[6] This suggests good solubility in organic solvents but poor aqueous solubility, which is a key consideration for formulation and biological assays.
-
Amide Bond: The amide linkage is conformationally restricted due to partial double-bond character. It serves as a hydrogen bond donor (N-H) and acceptor (C=O), crucial for potential interactions with biological targets like enzyme active sites.
Synthesis Methodology
The synthesis of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide is most efficiently achieved via the acylation of 3-chloro-2-methylaniline with an activated derivative of 2-hydroxybenzoic acid (salicylic acid). The following workflow outlines a reliable and scalable laboratory procedure.
Caption: General workflow for the synthesis of the target compound.
Rationale for Experimental Choices
-
Acid Activation: Direct amide coupling between a carboxylic acid and an aniline is inefficient and requires harsh conditions. The conversion of salicylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon, enabling a rapid reaction with the weakly nucleophilic aniline at moderate temperatures.
-
Solvent: Anhydrous toluene is an excellent choice as it is inert to the reactants and allows for heating to reflux to drive the reaction to completion. Its immiscibility with water simplifies the subsequent aqueous work-up.
-
Base: The acylation reaction liberates one equivalent of hydrochloric acid (HCl). Triethylamine (Et₃N) is added as an acid scavenger. It neutralizes the HCl to form triethylammonium chloride, a salt that can be easily removed during the work-up, thus preventing protonation of the aniline reactant and driving the equilibrium towards the product.[5]
Detailed Step-by-Step Synthesis Protocol
Materials:
-
2-Hydroxybenzoic acid (Salicylic acid)
-
Thionyl chloride (SOCl₂)
-
3-Chloro-2-methylaniline[7]
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Acid Chloride Formation: To a solution of 2-hydroxybenzoic acid (1.0 eq) in anhydrous toluene (approx. 5 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to yield the crude 2-hydroxybenzoyl chloride intermediate.
-
Amide Coupling: Re-dissolve the crude acyl chloride in fresh anhydrous toluene. In a separate flask, dissolve 3-chloro-2-methylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous toluene.
-
Cool the aniline solution in an ice bath (0°C). Add the solution of 2-hydroxybenzoyl chloride dropwise to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.[5]
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove unreacted salicylic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude solid product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.
Analytical Characterization Protocols
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a quantitative measure of the product's purity. The choice of a C18 column is standard for reverse-phase chromatography of moderately nonpolar small molecules.
Protocol:
-
System: Agilent 1290 Infinity II UHPLC or equivalent.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.[9] The formic acid is added to ensure the hydroxyl and amide protons are in a consistent protonation state, leading to sharper peaks.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Detection: UV absorbance at a suitable wavelength (e.g., 300-320 nm), determined by a UV scan of the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile. Dilute as necessary for analysis.
-
Acceptance Criteria: Purity should be ≥95% for most research applications, determined by the area percentage of the main peak.
Mass Spectrometry (MS) for Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the molecular weight of the target compound.
Protocol:
-
System: LC-MS system equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: ESI in positive mode is preferred as the amide nitrogen can be readily protonated.
-
Expected Ions:
-
[M+H]⁺: The primary ion observed should correspond to the molecular weight + 1 (m/z = 262.71).
-
Isotope Pattern: A crucial confirmation is the presence of the chlorine isotope pattern. An [M+H+2]⁺ peak at m/z = 264.71 should be observed with an intensity approximately one-third of the [M+H]⁺ peak, characteristic of a single chlorine atom.
-
-
Fragmentation (MS/MS): Tandem mass spectrometry can be used to confirm the structure by analyzing fragmentation patterns. Expected cleavages would occur at the amide bond, yielding fragments corresponding to the salicyl and aniline moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and final structure. The sample should be dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.
-
¹H NMR (Expected Signals):
-
Aromatic Protons: Multiple signals between ~6.8 and 8.0 ppm, showing complex splitting patterns (doublets, triplets, multiplets) corresponding to the protons on the two substituted benzene rings.
-
Amide N-H: A broad singlet typically downfield, >9.0 ppm. Its chemical shift can be concentration-dependent.
-
Hydroxyl O-H: A very broad singlet, often far downfield (>10 ppm), due to the intramolecular hydrogen bond.
-
Methyl C-H: A sharp singlet around 2.2-2.4 ppm corresponding to the three protons of the -CH₃ group.
-
-
¹³C NMR (Expected Signals):
-
Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.
-
Aromatic Carbons: Multiple signals between 115 and 160 ppm. The carbon attached to the hydroxyl group will be the most downfield among the ring carbons.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-20 ppm.
-
Potential Biological Significance and Future Directions
The therapeutic potential of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide can be inferred from its constituent parts.
-
Precursor for CNS-Active Agents: As previously noted, salicylanilides serve as valuable precursors for the synthesis of 1,4-benzoxazepine derivatives.[5] These heterocyclic scaffolds are known to interact with central nervous system targets and have been investigated for anti-depressant and anti-psychotic activities.[5] The title compound is an ideal starting material for such explorations.
-
Antiviral and Antimicrobial Potential: The salicylamide core is present in drugs like niclosamide, which exhibits broad-spectrum antiviral activity against viruses such as influenza and coronaviruses.[4] The specific substitutions on the aniline ring of our target molecule could modulate this activity, potentially leading to derivatives with improved potency or pharmacokinetic profiles. Further screening in relevant viral and bacterial assays is a logical next step.
-
Structure-Activity Relationship (SAR) Studies: This molecule is an excellent candidate for inclusion in SAR studies. By systematically modifying the substitution patterns on either aromatic ring (e.g., altering the position or nature of the halogen, adding or moving the methyl group), researchers can probe the structural requirements for specific biological activities, leading to the optimization of novel therapeutic agents.[10][11]
Conclusion
N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide is a synthetically accessible compound with a chemical structure that suggests significant potential for drug discovery and development. This guide has provided a detailed framework for its synthesis, purification, and comprehensive analytical characterization. The protocols herein are designed to be robust and reproducible, providing a solid foundation for researchers. The established biological activities of the salicylamide and substituted aniline scaffolds strongly warrant further investigation of this molecule and its derivatives as potential precursors for novel therapeutics targeting a range of diseases.
References
-
Raza, A., et al. (2011). N-(3-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o658. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
National Center for Biotechnology Information. (n.d.). N-(2,3-dimethylphenyl)-2-hydroxybenzamide. PubChem Compound Database. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Buy 3-chloro-2-methylaniline From Trusted Chemical Supplier India. Retrieved from [Link]
-
De La Fuente, C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(7), 193. Available at: [Link]
-
Siddiqui, N., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Saudi Pharmaceutical Journal, 19(4), 251-258. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). CID 139083282. PubChem Compound Database. Retrieved from [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]
-
Semantic Scholar. (n.d.). 3-chloro-2-methylaniline. Retrieved from [Link]
- Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
-
Zhang, Z., et al. (2024). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. European Journal of Medicinal Chemistry, 277, 116643. Available at: [Link]
-
Siddiqui, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(1), 175-184. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). 2-HYDROXYBENZAMIDE | CAS 65-45-2. Retrieved from [Link]
-
Li, Y., et al. (2022). Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. ACS Infectious Diseases, 8(5), 947-960. Available at: [Link]
-
Wikipedia. (n.d.). Salicylamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Salicylamide. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamide, N-chloro-. PubChem Compound Database. Retrieved from [Link]
-
Onac, I., et al. (2013). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatographic Science, 51(8), 735-741. Available at: [Link]
- Google Patents. (2009). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
Szatkowska, P., et al. (2016). Analytical methods for determination of benzodiazepines. A short review. Postępy Higieny i Medycyny Doświadczalnej, 70, 995-1001. Available at: [Link]
- Google Patents. (2019). CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
-
El Kihel, L., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Available at: [Link]
Sources
- 1. Salicylamide - Wikipedia [en.wikipedia.org]
- 2. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(3-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide - Chemdiv [chemdiv.com]
- 7. Buy 3-chloro-2-methylaniline From Trusted Chemical Supplier India [chemicalbull.com]
- 8. agilent.com [agilent.com]
- 9. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
